molecular formula C11H10N2O2S2 B2557810 (3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1797741-30-0

(3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2557810
CAS No.: 1797741-30-0
M. Wt: 266.33
InChI Key: CKDBBDQFUBNHOM-UHFFFAOYSA-N
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Description

(3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a thiazole ring, an azetidine ring, and a thiophene ring. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone typically involves the formation of the thiazole and azetidine rings followed by their coupling with the thiophene moiety. One common method includes:

    Formation of Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

    Formation of Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving β-amino alcohols and suitable leaving groups.

    Coupling Reaction: The final step involves coupling the thiazole and azetidine intermediates with a thiophene derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

(3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting bacterial infections.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The thiazole and azetidine rings can interact with enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs.

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.

Uniqueness

What sets (3-(Thiazol-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone apart is the combination of these three heterocyclic rings in a single molecule, which can result in unique biological activities and chemical properties not found in simpler compounds.

Properties

IUPAC Name

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-10(8-1-3-16-7-8)13-5-9(6-13)15-11-12-2-4-17-11/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDBBDQFUBNHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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